(1-氯-2,2-二氟丙基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

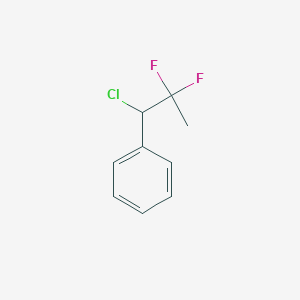

“(1-Chloro-2,2-difluoropropyl)benzene” is a chemical compound with the CAS Number: 1873501-54-2. It has a molecular weight of 190.62 . The IUPAC name for this compound is also “(1-chloro-2,2-difluoropropyl)benzene” and its InChI Code is 1S/C9H9ClF2/c1-9(11,12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 .

Molecular Structure Analysis

The molecular structure of “(1-Chloro-2,2-difluoropropyl)benzene” can be represented by the InChI Code: 1S/C9H9ClF2/c1-9(11,12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 .作用机制

Target of Action

The primary target of (1-Chloro-2,2-difluoropropyl)benzene is the benzene ring in organic compounds . The benzene ring is a key component in many biological molecules and plays a crucial role in various biochemical reactions .

Mode of Action

(1-Chloro-2,2-difluoropropyl)benzene interacts with its target through a process known as the Friedel-Crafts alkylation . This reaction involves the introduction of an alkyl group onto the benzene ring . The reaction is facilitated by treating an aromatic compound with an alkyl chloride, in the presence of AlCl3, to generate a carbocation electrophile . The electrophile then forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate is then deprotonated to complete the reaction .

Biochemical Pathways

The Friedel-Crafts alkylation reaction affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic ring with an electrophile . The reaction maintains the aromaticity of the benzene ring, which is crucial for the stability of many biological molecules .

Pharmacokinetics

The compound’s molecular weight (19062) and structure suggest that it may have good bioavailability .

Result of Action

The alkylation of the benzene ring by (1-Chloro-2,2-difluoropropyl)benzene can result in the formation of new organic compounds . These compounds may have different properties and biological activities compared to the original molecules .

Action Environment

The action of (1-Chloro-2,2-difluoropropyl)benzene can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can affect the rate and outcome of the Friedel-Crafts alkylation . .

实验室实验的优点和局限性

One advantage of using (1-Chloro-2,2-difluoropropyl)benzene in lab experiments is its ability to act as a versatile starting material for the synthesis of other organic compounds. However, one limitation of this compound is its potential toxicity, which requires careful handling and disposal.

未来方向

There are several future directions for the study of (1-Chloro-2,2-difluoropropyl)benzene. One potential area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the exploration of its potential applications in the fields of medicine and materials science. Additionally, further studies are needed to better understand the mechanism of action and potential toxicity of this compound.

合成方法

The synthesis of (1-Chloro-2,2-difluoropropyl)benzene can be achieved through several methods. One of the most common methods is the reaction between 1,1,1-trifluoro-2-chloroethane and benzene in the presence of a Lewis acid catalyst. This reaction yields (1-Chloro-2,2-difluoropropyl)benzene and hydrogen chloride as a byproduct.

科学研究应用

有机合成

“(1-氯-2,2-二氟丙基)苯”可用于有机合成 . 苯环和氯二氟丙基的存在使其成为合成更复杂有机化合物的有用中间体 .

材料科学

在材料科学中,该化合物可用于开发新材料 . 苯环和二氟丙基的独特性质可能有助于所得材料的性质 .

化学合成

该化合物也可用于化学合成 . 苯环和氯二氟丙基的存在使其成为各种化学反应中的有用试剂 .

色谱法

在色谱法中,“(1-氯-2,2-二氟丙基)苯”可作为校准标准 . 其独特的结构和性质在该情况下可能有用 .

分析化学

在分析化学中,该化合物可用作参比化合物或内标 . 其独特的结构使其易于在各种分析技术中识别和量化 .

生物活性

根据一项研究 ,偕二卤代环丙烷,尤其是氟衍生物,构成一类重要的有机化合物,由于存在环张力和偕二卤代亚甲基片段,它们能够参与合成上有用的反应。 因此,它们不仅作为生物活性物质和功能材料的直接应用而引起关注,而且还作为其他含氟化合物的先驱而引起关注 .

属性

IUPAC Name |

(1-chloro-2,2-difluoropropyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF2/c1-9(11,12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIHAWXEYBWGJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)Cl)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide](/img/structure/B2383848.png)

![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone](/img/structure/B2383849.png)

![(E)-4-(Dimethylamino)-N-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-enamide](/img/structure/B2383850.png)

![1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2383857.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2383863.png)

![(1R,5S)-8-(6-cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2383864.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide](/img/structure/B2383866.png)

![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2383869.png)